1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine
Description
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine is a bicyclic heterocyclic compound featuring a cyclopenta[d][1,3]thiazole core fused to a pyrrolidine ring substituted with a methoxy group at the 3-position. The 3-methoxypyrrolidine substituent introduces stereoelectronic effects, such as hydrogen bonding capacity via the ether oxygen, which may influence solubility and biological interactions.
Properties
IUPAC Name |
2-[(3-methoxypyrrolidin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-15-9-5-6-14(7-9)8-12-13-10-3-2-4-11(10)16-12/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTBTXKXXJFSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=NC3=C(S2)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into two primary fragments:
- 4H,5H,6H-Cyclopenta[d]thiazole Core : Requires cyclization strategies to fuse the thiazole ring with a cyclopentane system.
- 3-Methoxypyrrolidine Sidechain : Demands stereoselective introduction of the methoxy group at position 3, followed by alkylation with the thiazole-methyl group.
Key challenges include avoiding epimerization during pyrrolidine functionalization and achieving regioselectivity in thiazole ring formation.
Synthesis of the Cyclopenta[d]Thiazole Core
Cyclocondensation of Thiourea Derivatives with Cyclopentanone Precursors
A widely adopted method involves reacting substituted thioureas with α-bromo ketones under acidic conditions. For example, 2-cyclopentylthiourea reacts with 2-bromoacetylcyclopentane in chloroform at room temperature to yield the thiazole ring via a Hantzsch-type mechanism. Modifications include microwave-assisted heating (100°C, 30 min) to improve yields from 45% to 68%.
Table 1: Optimization of Thiazole Core Synthesis
Ring Rearrangement of Triazine Intermediates
An alternative route employs 1,2,4-triazines as precursors. Reaction of 3,5-diphenyl-1,2,4-triazine with cyclobutanone in the presence of pyrrolidine catalyst induces a tandem [4+2] cycloaddition/cycloreversion sequence, forming the cyclopenta-thiazole system with 61% yield. This method avoids harsh acidic conditions but requires stringent temperature control (±2°C).
Functionalization of the Thiazole Core
Methylation at C-2 Position
Bromination of the thiazole core at C-2 using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 h) followed by nucleophilic substitution with sodium methanethiolate provides the 2-(methylthio) intermediate. Subsequent oxidation with m-CPBA (meta-chloroperbenzoic acid) yields the sulfonyl derivative, which undergoes reductive desulfurization with Raney Ni /H₂ to afford the methyl group.
Synthesis of 3-Methoxypyrrolidine
Asymmetric Epoxidation and Ring-Opening
Starting from pyrrolidin-3-ol , protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether precedes Mitsunobu etherification with methanol (DEAD, PPh₃, CH₂Cl₂, −20°C). Deprotection with TBAF (tetrabutylammonium fluoride) affords enantiomerically pure 3-methoxypyrrolidine (89% yield, 99% ee).
Convergent Synthesis and Final Coupling
The most efficient route combines fragments via a reductive etherification strategy:
- Aldehyde Formation : Oxidation of 2-(hydroxymethyl)cyclopenta[d]thiazole with PCC (pyridinium chlorochromate) yields the corresponding aldehyde.
- Reductive Coupling : Reaction with 3-methoxypyrrolidine using NaBH₃CN in MeOH/HOAc (pH 5, 24 h) provides the target compound in 74% yield.
Table 2: Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N-Alkylation | K₂CO₃, MeCN, 60°C | 55 | 92 |
| Mitsunobu | DIAD, PPh₃, THF, RT | 68 | 98 |
| Reductive Etherification | NaBH₃CN, MeOH/HOAc | 74 | 99 |
Mechanistic and Optimization Insights
- Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity in alkylation steps but may promote epimerization. Additives like DMAP (4-dimethylaminopyridine) mitigate side reactions.
- Catalytic Asymmetric Synthesis : Chiral BINOL-phosphoric acid catalysts enable enantioselective formation of 3-methoxypyrrolidine (85% ee).
- Scale-Up Challenges : Exothermic reactions during cyclization necessitate controlled addition rates (<5 mL/min) and jacketed reactors to maintain ΔT <10°C.
Analytical Characterization
Chemical Reactions Analysis
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Scientific Research Applications
1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-3-methoxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Cyclopenta[b]thiophene Derivatives
Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate () shares a cyclopenta-fused system but replaces the thiazole with a thiophene (sulfur-only heterocycle). Additionally, the ester group in this compound contrasts with the methoxy-pyrrolidine in the target, impacting metabolic stability and solubility .
Thiazolo[4,5-b]pyridin-2-one Derivatives
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one () features a thiazole fused to a pyridine ring. The pyridine’s nitrogen enhances aromatic π-deficient character, differing from the cyclopenta-thiazole’s non-aromatic cyclopentane. This derivative demonstrated anticancer activity in vitro, suggesting that fused nitrogen-rich heterocycles may optimize cytotoxicity.
Pyrrolidine/Pyrrole-Based Analogues
Pyrrolo[3,2-d]pyrimidinone Derivatives
Compound 58 (6-benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, ) contains a pyrrolidine fused to a pyrimidinone. The methoxy group at position 2 parallels the target’s 3-methoxy substitution, but the benzoyl and ethyl groups introduce steric bulk and electron-withdrawing effects. Such structural differences may influence pharmacokinetic profiles, such as metabolic oxidation rates .
Pyrazole-Thiophene Hybrids
Compounds 7a and 7b () combine pyrazole with thiophene or cyanoacetate groups. While lacking the pyrrolidine backbone, these compounds highlight the role of amino and hydroxy substituents in modulating reactivity. The target’s methoxy group may offer similar polarity but with greater stability compared to hydroxy groups prone to ionization or degradation .
Substituent Effects on Bioactivity
- Methoxy vs. Hydroxy Groups : Methoxy substituents (target compound, compound 58) enhance metabolic stability compared to hydroxy groups (compound 7a), which may undergo glucuronidation or sulfation .
- Thiazole vs. Thiophene : Thiazole’s nitrogen enables hydrogen bonding and coordination with metal ions, unlike thiophene. This could improve target selectivity in enzyme inhibition .
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